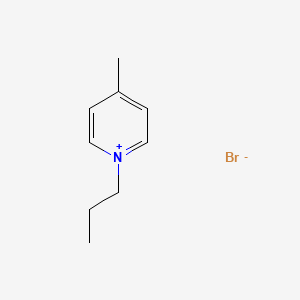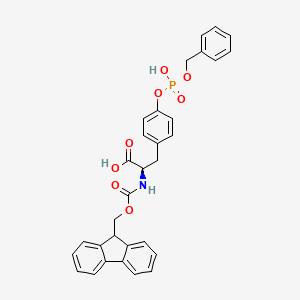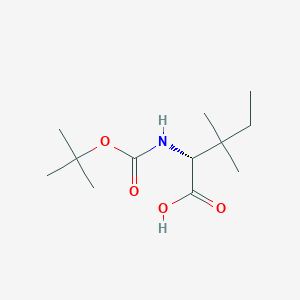
Ethyl 4-(trifluoromethylthio)phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(trifluoromethylthio)phenylacetate, also known as ethyl trifluoromethylthiophenylacetate (ETTPA), is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and a boiling point of around 135°C. ETTPA is a useful compound for a variety of research purposes, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
科学研究应用
ETTPA is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to prepare a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of organometallic compounds, such as organosilicon compounds and metal-organic frameworks. ETTPA is also used in the study of enzyme kinetics, as it can be used to modulate the activity of enzymes. In addition, it has been used in the study of the structure and function of proteins, as well as in the study of the mechanism of action of drugs.
作用机制
The mechanism of action of ETTPA is not well understood. However, it is believed that the compound binds to proteins and enzymes, and modulates their activity. It is thought that the trifluoromEthyl 4-(trifluoromethylthio)phenylacetatethio group of ETTPA is responsible for its ability to bind to proteins and enzymes. This binding is thought to alter the structure of the proteins and enzymes, which in turn leads to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETTPA are not well understood. However, it is believed that the compound may have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes. It is also thought to have an inhibitory effect on the activity of certain proteins, such as phosphatases and kinases. In addition, it has been suggested that ETTPA may have anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
ETTPA has several advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, and it can be used to modulate the activity of enzymes and proteins. In addition, it can be used in a variety of research applications, including organic synthesis, enzyme kinetics, and drug mechanism of action studies.
However, there are also some limitations to using ETTPA in laboratory experiments. It is not a very soluble compound, so it can be difficult to work with in aqueous solutions. In addition, it is not very stable in the presence of light or heat, so it must be stored in a cool, dark place. Finally, it is toxic if ingested, so it must be handled with care.
未来方向
The future directions for research on ETTPA are numerous. One potential direction is to further investigate the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be done to develop more efficient methods of synthesis, as well as to explore new applications for the compound. Finally, research could be done to optimize the use of ETTPA in laboratory experiments, such as by improving its solubility or developing new methods of storage.
合成方法
ETTPA can be synthesized through a variety of methods. The most common method involves the reaction of trifluoromEthyl 4-(trifluoromethylthio)phenylacetatethiophenol and Ethyl 4-(trifluoromethylthio)phenylacetate acetate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at a temperature of around 70-80°C and the product is then purified by distillation. Other methods of synthesis involve the reaction of Ethyl 4-(trifluoromethylthio)phenylacetate acetoacetate with trifluoromEthyl 4-(trifluoromethylthio)phenylacetatethiophenol, or the reaction of Ethyl 4-(trifluoromethylthio)phenylacetate acetoacetate with trifluoromEthyl 4-(trifluoromethylthio)phenylacetatethioacetaldehyde in the presence of a base.
属性
IUPAC Name |
ethyl 2-[4-(trifluoromethylsulfanyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2S/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNCMHYTEBAEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(trifluoromethylthio)phenylacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














